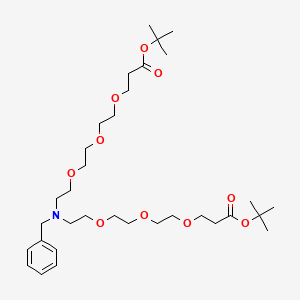

Benzyl-N-bis(PEG3-Boc)

Descripción

BenchChem offers high-quality Benzyl-N-bis(PEG3-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-N-bis(PEG3-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[benzyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57NO10/c1-32(2,3)43-30(35)12-16-37-20-24-41-26-22-39-18-14-34(28-29-10-8-7-9-11-29)15-19-40-23-27-42-25-21-38-17-13-31(36)44-33(4,5)6/h7-11H,12-28H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXHNLSMJCAWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to PROTACs and the Pivotal Role of Linkers

An In-depth Technical Guide on the Role of Benzyl-N-bis(PEG3-Boc) in PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, transforming the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]

The linker is not a passive spacer; it plays a critical role in the PROTAC's overall efficacy, influencing its solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex formed between the target protein and the E3 ligase.[1][3] The chemical composition, length, and flexibility of the linker are all crucial parameters that must be optimized to achieve potent and selective protein degradation.[1]

This guide focuses on Benzyl-N-bis(PEG3-Boc) , a polyethylene (B3416737) glycol (PEG)-based building block used in the synthesis of PROTAC linkers.[][5][6] The "Boc" (tert-butyloxycarbonyl) groups are protecting groups that are removed during synthesis to allow for conjugation to the target and E3 ligase ligands. The final linker derived from this building block would feature a branched, dual PEG3 structure. This guide will delve into the mechanism of action imparted by such linkers, present relevant quantitative data from analogous structures, provide detailed experimental protocols for characterization, and illustrate key processes with diagrams.

Core Mechanism of Action

The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.

The linker derived from Benzyl-N-bis(PEG3-Boc) contributes to this process in several ways:

-

Solubility and Physicochemical Properties : PEG linkers are hydrophilic and can significantly improve the solubility of the often hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.[2][7]

-

Cell Permeability : While the high molecular weight of PROTACs can present a challenge for cell permeability, the inclusion of flexible PEG chains can help the molecule adopt conformations that facilitate passage across the cell membrane.[8][9] The properties of the linker are a key factor in balancing solubility and cell penetration.[1]

-

Ternary Complex Formation : The length and flexibility of the PEG linker are paramount for allowing the two ligands to bind to their respective proteins simultaneously and effectively.[3] An optimally designed linker stabilizes the ternary complex, leading to efficient ubiquitination and degradation.[1] A linker that is too short or too long can prevent the formation of a productive complex.[10] The branched nature of a deprotected Benzyl-N-bis(PEG3) linker provides unique conformational possibilities that can be explored to optimize ternary complex geometry.

Quantitative Data Analysis

While specific quantitative data for PROTACs constructed with a Benzyl-N-bis(PEG3) linker are not widely available in peer-reviewed literature, the impact of PEG linker length on degradation potency has been systematically studied for various targets. The following tables summarize representative data for PROTACs with linear PEG linkers, illustrating the critical importance of linker optimization. The key parameters are:

-

DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.[11]

-

Dmax : The maximum percentage of target protein degradation achieved.[11]

Table 1: Degradation of Estrogen Receptor α (ERα) with PEG Linkers of Varying Length [10]

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|

| 12 | > 1000 | ~10 |

| 16 | 8.9 | > 95 |

| 20 | 23.4 | > 95 |

| 24 | 148 | ~80 |

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) with Reversible Covalent PROTACs [12]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| NC-1 | PEG-based | 2.2 | 97 |

| IR-1 | PEG-based | 10.3 | 98 |

| IR-2 | PEG-based | 7.9 | 97 |

| RC-3 | PEG-based | 3.5 | 96 |

These data clearly demonstrate that there is an optimal linker length for achieving maximum potency and efficacy. Both excessively short and long linkers can lead to a significant decrease in degradation performance.

Experimental Protocols

Characterizing the efficacy of a novel PROTAC requires a suite of biochemical and cellular assays. Below are detailed protocols for three fundamental experiments.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[13]

Methodology [14]

-

Cell Culture and Treatment : Plate cells at a suitable density to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[14]

-

Cell Lysis : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14] Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[15][16][17] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[14]

-

Protein Quantification : Centrifuge the lysate to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[13][14]

-

Sample Preparation and SDS-PAGE : Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[13] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]

-

Immunoblotting :

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[14]

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis : Apply a chemiluminescent substrate and capture the signal using an imaging system.[14] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control.[14]

Ternary Complex Formation Assay

Assessing the formation of the POI-PROTAC-E3 ligase complex is crucial for understanding the mechanism of action.[18] Co-immunoprecipitation (Co-IP) is a standard method for this purpose.[19]

Methodology (Two-Step Co-Immunoprecipitation) [19][20]

-

Cell Transfection and Lysis : Co-transfect cells (e.g., HEK293T) with constructs expressing tagged versions of the target protein (e.g., HA-tagged) and the E3 ligase (e.g., Flag-tagged). Treat the cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

First Immunoprecipitation (IP) :

-

Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the E3 ligase and any interacting partners.

-

Wash the beads several times to remove non-specific binders.

-

-

Elution : Elute the captured protein complexes from the beads using a competitive Flag peptide. This will release the E3 ligase and its bound partners (PROTAC and target protein).

-

Second Immunoprecipitation (IP) :

-

Take the eluate from the first IP and perform a second IP using anti-HA antibody-conjugated beads to pull down the target protein.

-

-

Analysis by Western Blot : Wash the beads from the second IP. Elute the bound proteins and analyze the samples from each step of the Co-IP process by Western blotting. Probe the blot with antibodies against the HA-tag and the Flag-tag to confirm the presence of both the target protein and the E3 ligase in the final pulldown, which indicates the formation of the ternary complex.

Cellular Permeability Assay

Evaluating the ability of a PROTAC to cross the cell membrane is critical for its development as a therapeutic. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess passive diffusion.[8][21]

-

Prepare Donor Plate : Add the PROTAC compound dissolved in a suitable buffer to the wells of a 96-well donor plate.

-

Prepare Acceptor Plate : Fill the wells of a 96-well acceptor plate with a buffer solution.

-

Assemble PAMPA Sandwich : Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. Place the donor plate on top of the acceptor plate, creating a "sandwich".

-

Incubation : Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature. During this time, the PROTAC will diffuse from the donor well, across the artificial membrane, and into the acceptor well.

-

Quantification : After incubation, separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Calculate Permeability : Calculate the apparent permeability coefficient (Papp) based on the compound concentrations and incubation time. This value provides a quantitative measure of the PROTAC's ability to passively cross a lipid membrane.

Conclusion

Linker design is a cornerstone of successful PROTAC development. Advanced building blocks like Benzyl-N-bis(PEG3-Boc) provide medicinal chemists with versatile tools to construct sophisticated, branched linkers. The resulting deprotected PEG structures play a crucial role in modulating the physicochemical properties of the PROTAC, including solubility and cell permeability, and are instrumental in achieving the optimal geometry and stability of the ternary complex. While quantitative data for this specific branched linker is not yet prevalent, the principles of linker optimization are well-established. Through systematic evaluation using the detailed experimental protocols provided in this guide, researchers can effectively characterize novel PROTACs and advance the development of this powerful therapeutic modality.

References

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Benzyl-N-bis(PEG3-Boc) - Immunomart [immunomart.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 17. 2bscientific.com [2bscientific.com]

- 18. Ternary Complex Formation [worldwide.promega.com]

- 19. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Permeability Assay - Profacgen [profacgen.com]

The Core Principles of Benzyl-N-bis(PEG3-Boc) as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-N-bis(PEG3-Boc), a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available data on PROTACs specifically incorporating this linker, this document presents a detailed, hypothetical application based on established principles of organic chemistry and PROTAC design. This guide will cover its core structure, a proposed synthetic strategy, hypothetical characterization data, and relevant experimental protocols.

Introduction to Benzyl-N-bis(PEG3-Boc) in PROTAC Design

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[3]

Polyethylene (B3416737) glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance water solubility and provide flexible spacing between the two ligands.[4] The Benzyl-N-bis(PEG3-Boc) linker is a unique reagent that offers two Boc-protected polyethylene glycol arms attached to a central benzylamine (B48309) core.

Molecular Structure and Properties:

-

Molecular Formula: C₃₃H₅₇NO₁₀[5]

-

Molecular Weight: 627.81 g/mol [5]

-

Structure: A central nitrogen atom is substituted with a benzyl (B1604629) group and two separate PEG3 chains, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine.

-

Key Features: The two Boc-protected arms offer potential for creating heterobifunctional PROTACs through a divergent synthetic route. The benzyl group on the central nitrogen may influence the linker's conformation and can potentially be removed under specific conditions, offering another point for chemical modification.

Hypothetical Synthetic Strategy for a PROTAC

The structure of Benzyl-N-bis(PEG3-Boc) lends itself to a modular synthetic approach. The two Boc-protected arms can be sequentially deprotected and coupled to a POI ligand and an E3 ligase ligand. The N-benzyl group's stability to the acidic conditions required for Boc deprotection allows for its retention in the final molecule or its later removal via hydrogenolysis if desired.

Here, we propose a hypothetical synthesis of a PROTAC targeting the hypothetical protein "Target-X" for degradation via the Cereblon (CRBN) E3 ligase.

Experimental Workflow: Synthesis of a Target-X Degrader

This workflow outlines the key steps in synthesizing a hypothetical PROTAC, "PROTAC-TX1," using Benzyl-N-bis(PEG3-Boc).

Detailed Experimental Protocol: Synthesis of PROTAC-TX1

Step 1: Mono-Boc Deprotection of Benzyl-N-bis(PEG3-Boc)

-

Dissolve Benzyl-N-bis(PEG3-Boc) (1.0 eq) in dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C.

-

Add trifluoroacetic acid (TFA, 1.0 eq) dropwise.

-

Stir the reaction at 0°C for 2 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mono-deprotected intermediate by column chromatography.

Step 2: Coupling with Target-X Ligand

-

Dissolve the mono-deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized Target-X ligand (1.1 eq) in dimethylformamide (DMF).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify Intermediate 1 by column chromatography.

Step 3: Final Boc Deprotection

-

Dissolve Intermediate 1 in DCM.

-

Add an excess of TFA (e.g., 20% v/v).

-

Stir at room temperature for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure to yield Intermediate 2.

Step 4: Coupling with Pomalidomide (B1683931)

-

Dissolve Intermediate 2 (1.0 eq) and a carboxylic acid derivative of pomalidomide (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir at room temperature for 16 hours.

-

Purify the final PROTAC-TX1 using reverse-phase HPLC.

Characterization and Data Presentation

After synthesis, a PROTAC must be characterized to determine its efficacy and properties. The following tables present hypothetical, yet realistic, data for our proposed PROTAC-TX1.

Table 1: Physicochemical Properties of PROTAC-TX1

| Property | Value | Method |

| Molecular Weight | > 1000 g/mol | Mass Spectrometry |

| Aqueous Solubility | 50 µM | Nephelometry |

| LogP | 3.5 | Calculated |

| Cell Permeability (Caco-2) | 2.5 x 10⁻⁶ cm/s | Caco-2 Assay |

Table 2: In Vitro Degradation Profile of PROTAC-TX1 in Cancer Cell Line ABC

| Parameter | Value | Description |

| DC₅₀ | 50 nM | The concentration of PROTAC-TX1 required to degrade 50% of Target-X. |

| Dₘₐₓ | 95% | The maximum percentage of Target-X degradation achieved. |

| Time to Dₘₐₓ | 18 hours | The time required to reach maximum degradation at the optimal concentration. |

Core Experimental Protocols for PROTAC Evaluation

Western Blot for Target Protein Degradation

This protocol is fundamental for visualizing and quantifying the degradation of the target protein.

1. Cell Culture and Treatment: a. Seed cancer cell line ABC in 6-well plates and allow them to adhere overnight. b. Prepare serial dilutions of PROTAC-TX1 in the cell culture medium. c. Treat the cells with varying concentrations of PROTAC-TX1 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). d. Incubate the cells for a predetermined time (e.g., 18 hours).

2. Cell Lysis: a. After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody specific to Target-X overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the Target-X band intensity to the loading control. c. Plot the normalized intensity against the PROTAC-TX1 concentration to determine the DC₅₀.

Visualizing PROTAC Mechanisms

The following diagrams illustrate the general mechanism of action for a PROTAC and the logical relationship in its design.

Conclusion

Benzyl-N-bis(PEG3-Boc) is a versatile linker with the potential for modular and divergent synthesis of heterobifunctional PROTACs. Its dual Boc-protected PEG arms allow for controlled, sequential coupling of POI and E3 ligase ligands. While specific applications of this linker in published literature are not currently available, the principles of organic synthesis and PROTAC design outlined in this guide provide a robust framework for its potential use. The hypothetical data and protocols presented here serve as a template for the characterization and evaluation of novel PROTACs developed with this or similar bifunctional linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing potent and selective therapeutic agents.

References

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Benzyl-N-bis(PEG3-Boc) for Synthesis Planning

This guide provides comprehensive technical information on Benzyl-N-bis(PEG3-Boc), a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and professionals in drug development, offering key molecular data, a proposed synthesis protocol, and a visual representation of the synthetic workflow to aid in research and development activities.

Core Molecular Data

Benzyl-N-bis(PEG3-Boc) is a valuable synthetic building block, characterized by a central benzylamine (B48309) core functionalized with two polyethylene (B3416737) glycol (PEG) chains. Each PEG chain is terminated with a tert-butyloxycarbonyl (Boc) protecting group. This structure imparts specific solubility and reactivity properties that are advantageous in multi-step organic syntheses.

| Property | Value | Source(s) |

| Molecular Weight | 627.81 g/mol | [1][][3][4] |

| Molecular Formula | C₃₃H₅₇NO₁₀ | [1][][3][4] |

| Compound Type | PEG-based PROTAC Linker | [1][][3][4] |

| Primary Application | Synthesis of PROTACs | [1][][3][4] |

Proposed Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for Benzyl-N-bis(PEG3-Boc) is not readily found in the literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles, specifically the N-alkylation of a primary amine. The following proposed protocol outlines a two-step process starting from commercially available materials.

Step 1: Tosylation of Boc-PEG3-OH

This initial step involves the activation of the terminal hydroxyl group of Boc-PEG3-OH by converting it into a good leaving group, a tosylate.

-

Materials:

-

Boc-PEG3-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Dichloromethane (DCM) as solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve Boc-PEG3-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Add pyridine (1.5 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, continuing to stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with a saturated solution of copper sulfate (B86663) (to remove pyridine), then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-PEG3-OTs.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: N-Alkylation of Benzylamine

The second step involves the dialkylation of benzylamine with the activated Boc-PEG3-OTs.

-

Materials:

-

Benzylamine

-

Boc-PEG3-OTs (from Step 1)

-

A suitable base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous dimethylformamide (DMF) as solvent

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1 equivalent) in anhydrous DMF.

-

Add a suitable base such as potassium carbonate (2.5 equivalents).

-

Add Boc-PEG3-OTs (2.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir overnight.

-

Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine to remove DMF and any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Benzyl-N-bis(PEG3-Boc).

-

Synthetic Workflow Visualization

The following diagram illustrates the proposed logical workflow for the synthesis of Benzyl-N-bis(PEG3-Boc).

Caption: Proposed two-step synthesis of Benzyl-N-bis(PEG3-Boc).

References

The Strategic Application of Benzyl-N-bis(PEG3-Boc) in Proteolysis-Targeting Chimeras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a critical determinant of its efficacy, with the linker component playing a pivotal role in orchestrating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) derivatives have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth exploration of Benzyl-N-bis(PEG3-Boc), a branched PEG3 linker, and delineates its key features, advantages, and practical application in the synthesis of potent protein degraders.

Core Features of Benzyl-N-bis(PEG3-Boc)

Benzyl-N-bis(PEG3-Boc) is a chemically defined, monodisperse PEG linker featuring a central benzyl-protected amine functionalized with two triethylene glycol (PEG3) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. This unique branched structure imparts several advantageous characteristics for PROTAC development.

Table 1: Physicochemical Properties of Benzyl-N-bis(PEG3-Boc)

| Property | Value |

| Molecular Formula | C₃₃H₅₇NO₁₀ |

| Molecular Weight | 627.81 g/mol |

| Appearance | Varies (typically a solid or viscous oil) |

| Solubility | Soluble in a range of organic solvents |

Advantages in PROTAC Design and Development

The incorporation of the Benzyl-N-bis(PEG3-Boc) linker into a PROTAC scaffold offers several distinct advantages that can positively influence the molecule's overall performance:

-

Enhanced Solubility: The hydrophilic nature of the dual PEG3 chains significantly improves the aqueous solubility of the resulting PROTAC, a common challenge in the development of these often large and complex molecules. Improved solubility can facilitate formulation and improve pharmacokinetic profiles.

-

Optimal Vectorial Properties: The branched structure provides two points of attachment, allowing for a more defined spatial orientation of the target-binding and E3 ligase-binding moieties. This can be crucial for achieving the precise geometry required for efficient ternary complex formation and subsequent ubiquitination.

-

Modulation of Physicochemical Properties: The PEG component contributes to a more favorable topological polar surface area (TPSA) and can influence the lipophilicity (cLogP) of the final PROTAC. These parameters are critical for cell permeability and overall drug-like properties.

-

Synthetic Versatility: The Boc and Benzyl (B1604629) protecting groups allow for orthogonal deprotection strategies, providing flexibility in the synthetic route for coupling the linker to the respective ligands.

Table 2: Comparative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| Alkyl C5 | ~750 | ~4.5 | ~150 |

| PEG3 | ~850 | ~3.8 | ~180 |

| PEG5 | ~940 | ~3.2 | ~210 |

| PEG7 | ~1030 | ~2.6 | ~240 |

This table presents representative data to illustrate the general trend of how increasing PEG linker length can influence the physicochemical properties of a hypothetical PROTAC.

Experimental Protocols

The following section outlines a representative experimental workflow for the synthesis of a PROTAC utilizing Benzyl-N-bis(PEG3-Boc). This protocol is provided as a general guideline and may require optimization based on the specific ligands being employed.

Step 1: Deprotection of the Boc Groups

The tert-butyloxycarbonyl (Boc) protecting groups on the Benzyl-N-bis(PEG3-Boc) linker are acid-labile and can be removed under standard conditions.

Protocol:

-

Dissolve Benzyl-N-bis(PEG3-Boc) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate, N-Benzyl-N-bis(PEG3-acid).

Step 2: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

The newly exposed carboxylic acid groups can be activated for amide bond formation with an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).

Protocol:

-

Dissolve the N-Benzyl-N-bis(PEG3-acid) intermediate and the amine-containing E3 ligase ligand in an anhydrous aprotic solvent such as dimethylformamide (DMF).

-

Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the product by preparative HPLC to obtain the linker-E3 ligase conjugate.

Step 3: Deprotection of the Benzyl Group

The benzyl protecting group on the central amine can be removed via hydrogenolysis.

Protocol:

-

Dissolve the purified linker-E3 ligase conjugate in a suitable solvent, such as methanol (B129727) or ethanol.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

-

Stir vigorously at room temperature until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Coupling of the Second Ligand (e.g., Target Protein Ligand)

The final step involves the coupling of the now-free secondary amine with a carboxylic acid-functionalized target protein ligand.

Protocol:

-

Dissolve the debenzylated linker-E3 ligase conjugate and the carboxylic acid-containing target protein ligand in an anhydrous aprotic solvent like DMF.

-

Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

Mandatory Visualizations

PROTAC Mechanism of Action

The Strategic Imperative of PEGylated Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a mere spacer, the linker's chemical composition and length profoundly influence a PROTAC's efficacy, dictating its physicochemical properties and its ability to facilitate the formation of a productive ternary complex. Among the various linker strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains has emerged as a pivotal design element, offering distinct advantages in the development of potent and drug-like PROTACs. This technical guide provides a comprehensive overview of PEGylated linkers in PROTAC development, detailing their impact on key pharmacological parameters, providing experimental protocols for their evaluation, and visualizing the underlying biological and experimental frameworks.

Core Principles of PEGylated Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart hydrophilicity and flexibility to the PROTAC molecule.[1] This is particularly advantageous as many POI and E3 ligase ligands are hydrophobic, and their combination in a single PROTAC molecule often results in poor aqueous solubility and cell permeability.[2] By incorporating PEG chains, researchers can significantly enhance the solubility of PROTACs, a critical factor for their administration and bioavailability.[1][3]

The flexibility of PEG linkers is another key attribute. It allows the PROTAC to adopt various conformations, which can be crucial for establishing the optimal orientation of the POI and E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).[4] The formation of a stable and productive ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[5]

Impact of PEGylated Linkers on PROTAC Performance: A Quantitative Perspective

The choice of linker can dramatically influence the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target degradation).[6] While the optimal linker is target-dependent, studies have shown that PEGylated linkers can lead to highly potent PROTACs.

| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Alkyl Chain (12 atoms) | 35 | >90 | [5] |

| BRD4 | PEG (12 atoms) | 25 | >95 | [5] |

| BTK | PEG6 | 2.2 | 97 | [7] |

| PI3K/mTOR | PEG/Alkyl | 42.23 - 227.4 (PI3K) | 71.3 - 88.6 (PI3K) | [8] |

| PI3K/mTOR | PEG/Alkyl | 45.4 (mTOR) | 74.9 (mTOR) | [8] |

Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Types. This table summarizes the degradation efficiency (DC50 and Dmax) of various PROTACs, highlighting the impact of linker composition.

Advantages and Disadvantages of PEGylated Linkers

The use of PEG linkers in PROTAC design offers a compelling set of advantages, but also presents some challenges that researchers must consider.

| Advantages | Disadvantages |

| Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of often hydrophobic PROTAC molecules.[1] | Potential for Reduced Metabolic Stability: PEG chains can be susceptible to metabolism in vivo, which may impact the pharmacokinetic profile of the PROTAC.[2] |

| Enhanced Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce potential toxicity.[2] | Synthetic Complexity: The synthesis of monodisperse PEG linkers of specific lengths can be more challenging and costly compared to simple alkyl chains.[2] |

| Increased Flexibility: The conformational flexibility of PEG linkers can facilitate the formation of a stable ternary complex.[4] | Potential for Reduced Cell Permeability: While improving solubility, excessive PEGylation can sometimes hinder passive diffusion across the cell membrane. |

| Tunable Length: The length of the PEG chain can be precisely controlled to optimize the distance between the POI and E3 ligase for efficient degradation.[3] |

Table 2: Advantages and Disadvantages of PEGylated Linkers in PROTACs.

Experimental Protocols

The development and characterization of PEGylated PROTACs involve a series of key experiments to synthesize the molecule and evaluate its biological activity.

Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry

This protocol outlines a general two-step approach for synthesizing a PROTAC using a bifunctional PEG linker.

Step 1: Amide Coupling of E3 Ligase Ligand to PEG Linker [9]

-

Reagents and Materials: E3 ligase ligand with a free amine (e.g., pomalidomide (B1683931) derivative), HOOC-PEGn-Azide linker, HATU, DIPEA, anhydrous DMF.

-

Procedure:

-

Dissolve the E3 ligase ligand (1.0 eq) and the HOOC-PEGn-Azide linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the E3 ligase-PEG-azide intermediate by preparative HPLC.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) [9]

-

Reagents and Materials: Purified E3 ligase-PEG-azide, POI ligand functionalized with an alkyne, copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O), sodium ascorbate (B8700270), t-BuOH/H2O solvent mixture.

-

Procedure:

-

Dissolve the E3 ligase-PEG-azide (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a t-BuOH/H2O mixture.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO4·5H2O (0.1 eq).

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

Upon completion, purify the final PEGylated PROTAC product by preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[10][11]

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[11]

-

Allow cells to adhere overnight.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10][11]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[10]

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

-

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the formation of the ternary complex induced by the PROTAC.[12][13]

-

Cell Transfection:

-

Compound Treatment and Reagent Addition:

-

Prepare serial dilutions of the PROTAC.

-

Add the PROTAC dilutions to the transfected cells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[12]

-

Add the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[12]

-

-

Signal Measurement and Data Analysis:

Visualizing the Landscape of PROTAC Development

Diagrams are essential for conceptualizing the complex biological pathways and experimental workflows involved in PROTAC research. The following visualizations were generated using the Graphviz DOT language.

Caption: PROTAC Mechanism of Action.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Protocol for PROTAC Synthesis using Benzyl-N-bis(PEG3-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] By hijacking the cell's natural ubiquitin-proteasome system, PROTACs offer a powerful strategy for therapeutic intervention, particularly for targeting proteins previously considered "undruggable".[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3]

Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design to enhance solubility and provide conformational flexibility.[4][3][5] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC using Benzyl-N-bis(PEG3-Boc), a bifunctional PEG linker that allows for a modular and efficient synthetic approach.

Quantitative Data Summary

The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers, demonstrating the impact of linker composition on degradation efficiency and cell permeability. The data presented here is illustrative and compiled from various sources.[3]

Table 1: Effect of PEG Linker Length on PROTAC Activity

| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | Alkyl Chain | >1000 | <20 |

| PROTAC B | PEG2 | 500 | 65 |

| PROTAC C | PEG4 | 150 | 85 |

| PROTAC D | PEG6 | 250 | 80 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Physicochemical Properties of PEGylated PROTACs

| PROTAC Candidate | Linker Composition | Molecular Weight (Da) | cLogP | Cell Permeability (10⁻⁶ cm/s) |

| PROTAC X | Alkyl Chain | 750 | 5.2 | 0.5 |

| PROTAC Y | PEG3 | 850 | 4.1 | 1.2 |

| PROTAC Z | PEG6 | 980 | 3.5 | 0.8 |

Experimental Protocols

This section details the synthetic protocols for assembling a PROTAC using Benzyl-N-bis(PEG3-Boc). The synthesis is modular, involving the sequential coupling of the E3 ligase ligand and the POI ligand to the linker.

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate

This protocol describes the initial coupling of an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a free amine) to one of the PEG arms of Benzyl-N-bis(PEG3-Boc) via amide bond formation.

Materials and Reagents:

-

Benzyl-N-bis(PEG3-Boc)

-

Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH2) (1.0 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere

Procedure:

-

Boc Deprotection of Linker:

-

Dissolve Benzyl-N-bis(PEG3-Boc) in a solution of 20-50% TFA in DCM at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is typically used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the deprotected linker from the previous step and the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the E3 ligase ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

-

Protocol 2: Synthesis of the Final PROTAC via a Second Amide Coupling

This protocol outlines the deprotection of the benzyl (B1604629) group on the linker and the subsequent coupling of the POI ligand (with a carboxylic acid handle) to complete the PROTAC synthesis.

Materials and Reagents:

-

E3 Ligase Ligand-Linker Intermediate (from Protocol 1) (1.0 eq)

-

Carboxylic acid-functionalized POI Ligand (1.1 eq)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Benzyl Group Deprotection (Hydrogenolysis):

-

Dissolve the E3 ligase ligand-linker intermediate in methanol.

-

Add a catalytic amount of Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The resulting primary amine is used directly in the next step.

-

-

Final Amide Coupling:

-

Dissolve the deprotected intermediate and the carboxylic acid-functionalized POI ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Final Purification:

-

Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC to obtain the high-purity product.

-

Characterize the final PROTAC by LC-MS and NMR spectroscopy.

-

Visualizations

The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for PROTAC synthesis.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis.

References

Application Notes and Protocols for the Conjugation of Benzyl-N-bis(PEG3-Boc) to a Warhead

Abstract

This document provides a comprehensive experimental guide for the conjugation of a functionalized Benzyl-N-bis(PEG3-Boc) linker to an amine-containing warhead, a critical step in the synthesis of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for linker activation, conjugation, and subsequent Boc deprotection are presented. Furthermore, methods for the purification and characterization of the resulting conjugate are outlined, accompanied by representative data. This guide is intended for researchers, scientists, and drug development professionals working in the field of bioconjugation and medicinal chemistry.

Introduction

Polyethylene glycol (PEG) linkers are integral components in modern drug design, enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][2] The Benzyl-N-bis(PEG3-Boc) linker offers a unique scaffold with two Boc-protected amine functionalities, which upon deprotection, can be used for further conjugation, for instance, to a ligand for a target protein. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[3]

This application note details a two-step process for conjugating a carboxyl-functionalized variant of the Benzyl-N-bis(PEG3-Boc) linker to a warhead containing a primary or secondary amine. The first step involves the activation of the carboxylic acid on the linker to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the activated linker with the amine-functionalized warhead to form a stable amide bond. Following conjugation, a protocol for the deprotection of the Boc groups is provided to reveal the terminal amines for subsequent reactions.

Experimental Protocols

Part 1: Activation of Carboxyl-Functionalized Benzyl-N-bis(PEG3-Boc) Linker

This protocol describes the activation of a carboxyl-functionalized Benzyl-N-bis(PEG3-Boc) linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[3]

Materials:

-

Carboxyl-functionalized Benzyl-N-bis(PEG3-Boc)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the carboxyl-functionalized Benzyl-N-bis(PEG3-Boc) (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.

-

Add NHS (1.1 eq) or sulfo-NHS (1.1 eq) to the solution and stir until dissolved.

-

Add EDC (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The resulting NHS-activated linker solution can be used directly in the next step or purified if necessary. For immediate use, proceed to Part 2.

Part 2: Conjugation of the Activated Linker to an Amine-Containing Warhead

This protocol outlines the reaction between the NHS-activated Benzyl-N-bis(PEG3-Boc) linker and an amine-containing warhead.

Materials:

-

NHS-activated Benzyl-N-bis(PEG3-Boc) solution (from Part 1)

-

Amine-containing warhead

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Dissolve the amine-containing warhead (1.0-1.2 eq) in anhydrous DMF or DMSO.

-

If the warhead is in a salt form (e.g., HCl salt), add a non-nucleophilic base such as TEA or DIPEA (1.5-2.0 eq) to the warhead solution to neutralize the salt and facilitate the reaction.

-

Slowly add the solution of the NHS-activated linker to the warhead solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for 2-24 hours.[4] The reaction progress should be monitored by LC-MS or TLC.

-

Upon completion, the reaction mixture can be quenched by the addition of a small amount of an amine-containing buffer like Tris or glycine (B1666218) to consume any unreacted NHS ester.[3]

-

Proceed to purification (Part 4).

Part 3: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting groups from the linker-warhead conjugate to expose the primary amines.

Materials:

-

Purified Benzyl-N-bis(PEG3-Boc)-Warhead conjugate

-

4M HCl in 1,4-Dioxane (B91453) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional)

Procedure:

-

Dissolve the purified conjugate in a minimal amount of DCM (if necessary for solubility).

-

Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.[3] Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting deprotected conjugate (as a salt) can be used directly or further purified.

Part 4: Purification and Characterization of the Conjugate

Purification:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small molecule-PEG conjugates.[5][] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% TFA as a modifier.

-

Size-Exclusion Chromatography (SEC): Can be used to separate the conjugate from smaller impurities like unreacted warhead or linker fragments, particularly for larger conjugates.[]

Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired conjugate and to assess purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate.[8]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[]

Data Presentation

The following tables summarize typical quantitative data for the conjugation and deprotection reactions. The exact values will vary depending on the specific warhead and reaction conditions.

Table 1: Representative Reaction Parameters for Conjugation

| Parameter | Value |

| Linker:Warhead Molar Ratio | 1:1.2 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 4 - 16 hours |

| Expected Yield | 60 - 85% |

| Purity (post-HPLC) | >95% |

Table 2: Representative Parameters for Boc Deprotection

| Parameter | Value |

| Reagent | 4M HCl in 1,4-Dioxane or 20% TFA/DCM |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reaction Time | 1 - 2 hours |

| Expected Yield | >90% (quantitative) |

| Purity (post-workup) | >90% |

Visualizations

Caption: Experimental workflow for conjugating the linker to a warhead.

Caption: Chemical reaction scheme for conjugation and deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of Benzyl-N-bis(PEG3-Boc)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of Benzyl-N-bis(PEG3-Boc), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The methodologies outlined below focus on the selective removal of the tert-butyloxycarbonyl (Boc) protecting groups and the subsequent or simultaneous cleavage of the N-benzyl group.

Introduction

Benzyl-N-bis(PEG3-Boc) is a versatile linker featuring a central benzyl-protected amine functionalized with two polyethylene (B3416737) glycol (PEG) chains, each terminating in a Boc-protected amine. The strategic removal of these protecting groups is a critical step in the synthesis of complex biomolecules, allowing for the sequential or simultaneous conjugation of different chemical entities. This document outlines two primary deprotection strategies:

-

Selective Deprotection of the Boc Groups: This approach utilizes acidic conditions to remove the Boc groups, leaving the N-benzyl group intact for subsequent functionalization or deprotection. This method provides an orthogonal protection strategy, enabling stepwise synthesis.

-

Simultaneous Deprotection of Boc and Benzyl (B1604629) Groups: This strategy employs a combination of acidic deprotection and catalytic hydrogenolysis to remove all protecting groups in a single synthetic operation, which can be advantageous for streamlining synthetic routes.

Deprotection Strategies and Mechanisms

The deprotection of Benzyl-N-bis(PEG3-Boc) relies on the differential lability of the Boc and benzyl protecting groups. The Boc group is highly sensitive to acidic conditions, undergoing cleavage to release the free amine. In contrast, the N-benzyl group is generally stable to acidic treatment but can be effectively removed via catalytic hydrogenolysis.

Selective Boc Group Deprotection

The selective removal of the two Boc groups from Benzyl-N-bis(PEG3-Boc) is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in an inert organic solvent like dichloromethane (B109758) (DCM). The reaction proceeds rapidly at room temperature to yield the corresponding primary amines as their TFA salts.

Caption: Selective Boc deprotection workflow.

N-Benzyl Group Deprotection

The N-benzyl group is typically removed by catalytic hydrogenolysis. This method involves the use of a palladium catalyst, commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction cleaves the carbon-nitrogen bond, liberating the free amine and generating toluene (B28343) as a byproduct.

Caption: N-Benzyl group deprotection via hydrogenolysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the deprotection of N-Boc and N-benzyl protected amines. Please note that this data is representative of similar compounds and may require optimization for Benzyl-N-bis(PEG3-Boc).

Table 1: Selective Deprotection of N-Boc Groups with Acid

| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | >95 | [1][2] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 0 - 25 | 1 - 4 | >90 | [1] |

| p-Toluenesulfonic acid | 2 equiv. | Dichloromethane (DCM) | 25 | 0.2 | ~99 | [3] |

Table 2: Deprotection of N-Benzyl Group via Catalytic Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Typical Yield (%) | Reference(s) |

| 10% Pd/C | H₂ gas | Methanol (B129727)/Ethanol | 25 | 1 atm | 1 - 24 | >90 | [4][5] |

| 10% Pd/C | Ammonium formate | Methanol | Reflux | N/A | 0.5 - 2 | >90 | [6] |

| 20% Pd(OH)₂/C | H₂ gas | Ethanol | 60 | 1 atm | 24 - 48 | Variable | [7] |

Experimental Protocols

Protocol 1: Selective Deprotection of Boc Groups from Benzyl-N-bis(PEG3-Boc)

Materials:

-

Benzyl-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

The resulting residue is the TFA salt of Benzyl-N-bis(PEG3-amine) and can often be used directly in subsequent steps.

-

Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, Benzyl-N-bis(PEG3-amine).

Caption: Workflow for selective Boc deprotection.

Protocol 2: Simultaneous Deprotection of Boc and N-Benzyl Groups

This protocol first removes the Boc groups under acidic conditions, followed by the hydrogenolysis of the N-benzyl group without isolation of the intermediate.

Materials:

-

Benzyl-N-bis(PEG3-Boc)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Celite®

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask or hydrogenation vessel

Procedure:

-

Boc Deprotection:

-

Follow steps 1-6 from Protocol 1 to obtain the crude TFA salt of Benzyl-N-bis(PEG3-amine).

-

-

N-Benzyl Deprotection:

-

Dissolve the crude TFA salt in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate).

-

If using a balloon, flush the flask with hydrogen. If using a hydrogenation apparatus, subject the reaction vessel to several vacuum/hydrogen cycles.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected N,N-bis(PEG3-amine) as its TFA salt.

-

If the free amine is required, perform the optional neutralization steps as described in Protocol 1.

-

Caption: Workflow for simultaneous deprotection.

Troubleshooting and Optimization

-

Incomplete Boc Deprotection: If TLC or LC-MS analysis indicates incomplete removal of the Boc groups, extend the reaction time or increase the concentration of TFA. Ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Slow N-Benzyl Deprotection: The rate of hydrogenolysis can be influenced by catalyst activity, hydrogen pressure, and steric hindrance. If the reaction is slow, consider increasing the catalyst loading, using a higher hydrogen pressure, or gently heating the reaction mixture. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.[5]

-

Side Reactions: The tert-butyl cation generated during Boc deprotection can potentially alkylate electron-rich aromatic rings. While the PEG chains may offer some steric protection, this possibility should be considered if unexpected byproducts are observed. The use of scavengers, such as triisopropylsilane (B1312306) (TIS), can mitigate this issue.

Safety Precautions

-

Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air. Filtered catalyst should be kept wet with water or solvent.

-

Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation when performing hydrogenation reactions.

By following these detailed protocols and considering the provided troubleshooting advice, researchers can effectively deprotect Benzyl-N-bis(PEG3-Boc) to advance their synthetic objectives in drug discovery and development.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. rsc.org [rsc.org]

- 4. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. epub.jku.at [epub.jku.at]

- 7. rsc.org [rsc.org]

Recommended Solvents and Handling Protocols for Benzyl-N-bis(PEG3-Boc)

Abstract

This document provides detailed application notes and protocols for the effective solubilization and handling of Benzyl-N-bis(PEG3-Boc), a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The inherent physicochemical properties of its constituent parts—a hydrophobic benzyl (B1604629) group, two hydrophilic polyethylene (B3416737) glycol (PEG) chains, and two bulky tert-butyloxycarbonyl (Boc) protecting groups—necessitate careful solvent selection for optimal performance in synthetic workflows. This guide presents recommended solvents, quantitative solubility data, and step-by-step protocols for stock solution preparation, deprotection, and a typical conjugation reaction.

Introduction

Benzyl-N-bis(PEG3-Boc) is a versatile linker molecule designed for use in bioconjugation and medicinal chemistry, particularly in the synthesis of PROTACs. Its structure allows for the linkage of a target protein ligand and an E3 ligase ligand. The PEG spacers enhance the solubility and cell permeability of the final conjugate, while the Boc groups protect the terminal functionalities, which can be deprotected under acidic conditions to reveal reactive sites for further conjugation. Proper dissolution and handling of this reagent are critical for successful downstream applications.

Physicochemical Properties

-

Molecular Formula: C₃₃H₅₇NO₁₀

-

Molecular Weight: 627.81 g/mol

-

Appearance: Colorless to pale yellow oil or solid

-

Key Structural Features: A central benzyl-protected amine, two PEG3 arms, and two terminal Boc-protected functional groups.

Solvent Recommendations and Solubility

The solubility of Benzyl-N-bis(PEG3-Boc) is dictated by its amphiphilic nature. The PEG chains contribute to solubility in polar solvents, while the benzyl and Boc groups enhance solubility in organic solvents.

Recommended Solvents

Based on empirical data and the solubility of structurally similar molecules, the following solvents are recommended for dissolving Benzyl-N-bis(PEG3-Boc):

-

Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions.

-

Chlorinated Solvents: Dichloromethane (DCM) is a suitable solvent, particularly for reactions and purifications.

-

Ethers: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) can also be used, especially in reaction setups.

-

Alcohols: While having lower solubilizing power for the entire molecule, short-chain alcohols like ethanol (B145695) and methanol (B129727) may be used in solvent mixtures.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for Benzyl-N-bis(PEG3-Boc) is not extensively published. However, based on available information for this and analogous compounds, the following table summarizes expected solubility. Researchers should perform their own tests for precise applications.

| Solvent | Classification | Estimated Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | ≥ 10 mM (≥ 6.28 mg/mL) | Excellent for high-concentration stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another excellent choice for stock solutions and reactions. |

| Dichloromethane (DCM) | Chlorinated | Highly Soluble | Commonly used for reactions and workups. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Can be used in reactions and for HPLC analysis. |

| Ethanol (EtOH) | Polar Protic | Moderately Soluble | May require warming or sonication for complete dissolution. |

| Water | Aqueous | Sparingly Soluble | The hydrophobic benzyl and Boc groups limit aqueous solubility. |

Experimental Protocols

The following protocols provide a general guideline for the handling and use of Benzyl-N-bis(PEG3-Boc) in a typical synthetic workflow, such as in the preparation of a PROTAC.

Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of Benzyl-N-bis(PEG3-Boc) for use in subsequent reactions.

Materials:

-

Benzyl-N-bis(PEG3-Boc)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Analytical balance

-

Appropriate vials

Procedure:

-

Equilibrate the vial containing Benzyl-N-bis(PEG3-Boc) to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of Benzyl-N-bis(PEG3-Boc) into a clean, dry vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution, add 159.3 µL of DMSO per 1 mg of the compound).

-

Vortex the solution until the compound is completely dissolved. Gentle warming (30-40°C) or sonication can be applied to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Boc Deprotection of Benzyl-N-bis(PEG3-Boc)

Objective: To remove the Boc protecting groups to expose the reactive functionalities for subsequent conjugation.

Materials:

-

Benzyl-N-bis(PEG3-Boc) solution in a suitable solvent (e.g., DCM)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon source

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve Benzyl-N-bis(PEG3-Boc) in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

-

Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting deprotected intermediate (as a TFA salt) can often be used directly in the next step or can be further purified if necessary.

Example Conjugation Reaction (Amide Bond Formation)

Objective: To couple the deprotected Benzyl-N-bis(PEG3)-linker with a carboxylic acid-containing molecule (e.g., a ligand for a target protein).

Materials:

-

Deprotected Benzyl-N-bis(PEG3)-amine (from the previous step)

-

Carboxylic acid-functionalized molecule (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-